molecular formula C8H6ClNO B022515 3-Chloro-4-methoxybenzonitrile CAS No. 102151-33-7

3-Chloro-4-methoxybenzonitrile

Cat. No. B022515
CAS RN: 102151-33-7
M. Wt: 167.59 g/mol
InChI Key: SUFOLDHSHRVSQV-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H6ClNO . It has an average mass of 167.592 Da and a monoisotopic mass of 167.013794 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a nitrile group .


Physical And Chemical Properties Analysis

3-Chloro-4-methoxybenzonitrile is a solid substance with a melting point of 107-111 °C . Its linear formula is CH3OC6H3(Cl)CN .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

3-Chloro-4-methoxybenzonitrile (3C4MBN) has been studied for its application in Dye-Sensitized Solar Cells (DSSCs). The effects of the electron donor-deficient units on the spectra and electrochemical properties have been investigated by Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) approaches . This kind of 3C4MBN based metal-free organic dye sensitizer is a promising sensitizer for practical DSSCs applications .

Organic Pigments

3-Methoxybenzonitrile, a compound similar to 3-Chloro-4-methoxybenzonitrile, has been used in the synthesis of new organic pigments. These pigments were evaluated as the active medium of the solid-state dye laser .

Molecular Modelling

3-Chloro-4-methoxybenzonitrile can be used in molecular modelling studies. For instance, it has been used in theoretical calculations to study its geometric, electronic structure, and absorption properties .

Electrochemical Studies

The electrochemical properties of 3-Chloro-4-methoxybenzonitrile have been studied. These studies are important for understanding the behavior of this compound in various applications, particularly in DSSCs .

Semiconductor Applications

3-Chloro-4-methoxybenzonitrile has been studied in conjunction with semiconductors like TiO2. This is particularly relevant for its application in DSSCs .

Energy Solutions

Due to its potential application in DSSCs, 3-Chloro-4-methoxybenzonitrile can be considered as a part of potential low-cost alternative energy solutions .

Safety and Hazards

3-Chloro-4-methoxybenzonitrile is classified as having acute toxicity (oral), skin irritation, eye irritation, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFOLDHSHRVSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401926
Record name 3-Chloro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxybenzonitrile

CAS RN

102151-33-7
Record name 3-Chloro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

Under N2, a solution of 3-chloro-4-hydroxybenzonitrile (15.4 g, 0.1 mole) in dry DMF (75 ml) was added rapidly dropwise to a stirred suspension of sodium hydride (4.0 g, 0.1 mole, 60% oil dispersion) in dry DMF (25 ml). After heating at 70° C. for 2 hours, the mixture was cooled to 20° C. and a solution of methyliodide (30 ml) in dry DMF (50 ml) was added dropwise. Following an 18 hour period at room temperature, the precipitate of sodium iodide was removed by filtration and the solvent was stripped from the filtrate under reduced pressure. The crystalline residue was slurried in water and the product was collected to yield 16.8 g (quant.) of 26, m.p. 105°-108° C. A sample recrystallized from IPA--H2O melted at 107°-109° C.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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